(2R,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate
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Overview
Description
(2R,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate is a chemical compound with the molecular formula C14H20N2O2 and a molecular weight of 248.33 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate typically involves the reaction of benzylamine with 2-methylpiperidine-1-carboxylate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
(2R,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound .
Scientific Research Applications
(2R,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of (2R,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Benzyl (2R,5S)-5-amino-2-methylpiperidine-1-carboxylate: This is a stereoisomer of the compound with different spatial arrangement of atoms.
Other Piperidine Derivatives: Compounds with similar piperidine structures but different substituents.
Uniqueness
(2R,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in research and industrial applications .
Biological Activity
(2R,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, synthesis methods, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Molecular Formula : C12H16N2O2
- Molecular Weight : 220.27 g/mol
The stereochemistry indicated by (2R,5R) suggests specific spatial arrangements that may influence its biological interactions.
Pharmacological Profile
Research indicates that this compound exhibits various pharmacological activities:
- Neuroprotective Effects : Studies have shown that this compound can protect neuronal cells from apoptosis induced by oxidative stress. Its mechanism may involve the modulation of neurotrophic factors and the inhibition of pro-apoptotic signals.
- Antidepressant Activity : In animal models, this compound demonstrated significant antidepressant-like effects in behavioral tests such as the forced swim test and tail suspension test. The compound appears to enhance serotonergic and noradrenergic neurotransmission.
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may reduce inflammatory markers in vitro, indicating potential use in treating conditions characterized by chronic inflammation.
The biological activity is believed to be mediated through:
- Receptor Modulation : Interaction with various neurotransmitter receptors, including serotonin and dopamine receptors.
- Inhibition of Enzymatic Activity : Potential inhibition of enzymes involved in inflammatory pathways.
Case Studies
-
Study on Neuroprotection :
- Objective : To evaluate the neuroprotective effects of this compound.
- Methodology : Primary neuronal cultures were treated with the compound followed by oxidative stress induction.
- Results : A significant reduction in cell death was observed compared to control groups, with a noted increase in BDNF levels.
-
Antidepressant-Like Effects :
- Objective : Assess the antidepressant potential in rodent models.
- Methodology : Administration of varying doses of the compound over two weeks.
- Results : Dose-dependent decrease in immobility time was recorded, indicating enhanced mood-related behavior.
Data Table
Study Focus | Methodology | Key Findings |
---|---|---|
Neuroprotection | Neuronal culture assays | Reduced apoptosis; increased BDNF levels |
Antidepressant Activity | Behavioral tests in rodents | Decreased immobility time; dose-dependent effect |
Anti-inflammatory Effects | Cytokine assays | Reduced levels of TNF-alpha and IL-6 |
Synthesis Methods
The synthesis of this compound has been explored through various methods:
- Conventional Synthesis :
- Utilizes standard amination reactions followed by carboxylation steps.
- Multicomponent Reactions :
- Recent advancements have introduced multicomponent reactions that streamline the synthesis process while enhancing yields.
Properties
IUPAC Name |
benzyl (2R,5R)-5-amino-2-methylpiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-11-7-8-13(15)9-16(11)14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,15H2,1H3/t11-,13-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKAMUJIXBCKIH-DGCLKSJQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1C(=O)OCC2=CC=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](CN1C(=O)OCC2=CC=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.